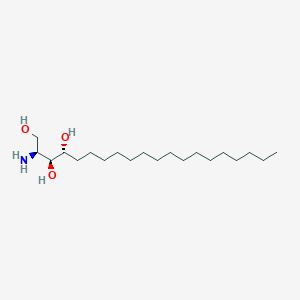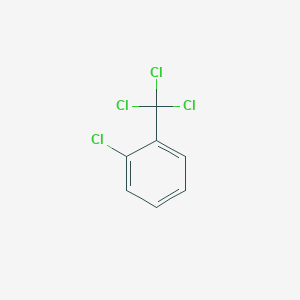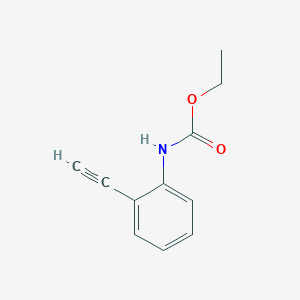![molecular formula C19H29NO B131879 (3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile CAS No. 151774-83-3](/img/structure/B131879.png)
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
3-Hydroxyethylcyclohexanone can be synthesized through several methods. One common approach involves the oxidation of 3-hydroxyethylcyclohexanol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Another method involves the reduction of 3-oxocyclohexanone using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group into a secondary alcohol, resulting in the formation of 3-hydroxyethylcyclohexanone.
Industrial Production Methods
In industrial settings, the production of 3-hydroxyethylcyclohexanone often involves large-scale oxidation or reduction processes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial production typically employs continuous flow reactors to ensure efficient and consistent synthesis.
化学反应分析
Types of Reactions
3-Hydroxyethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 3-oxocyclohexanone using strong oxidizing agents.
Reduction: Reduction of the ketone group can yield 3-hydroxyethylcyclohexanol.
Substitution: The hydroxyethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), acidic medium.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, basic or acidic conditions.
Major Products Formed
Oxidation: 3-Oxocyclohexanone.
Reduction: 3-Hydroxyethylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
科学研究应用
3-Hydroxyethylcyclohexanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 3-hydroxyethylcyclohexanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can participate in further chemical reactions, resulting in the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclohexanone: Lacks the hydroxyethyl group, making it less reactive in certain chemical reactions.
3-Hydroxycyclohexanone: Similar structure but without the ethyl group, leading to different reactivity and applications.
3-Ethylcyclohexanone: Contains an ethyl group instead of a hydroxyethyl group, resulting in different chemical properties.
Uniqueness
3-Hydroxyethylcyclohexanone is unique due to the presence of both a ketone group and a hydroxyethyl substituent. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
属性
CAS 编号 |
151774-83-3 |
|---|---|
分子式 |
C19H29NO |
分子量 |
287.4 g/mol |
IUPAC 名称 |
(3R,5S,8R,9R,10S,13S,14S,17S)-3-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-17-carbonitrile |
InChI |
InChI=1S/C19H29NO/c1-19-9-8-16-15-6-4-14(21)10-12(15)2-5-17(16)18(19)7-3-13(19)11-20/h12-18,21H,2-10H2,1H3/t12-,13+,14+,15-,16+,17+,18-,19+/m0/s1 |
InChI 键 |
JAGRUIBFFLIBNA-NBSGIVTRSA-N |
SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
手性 SMILES |
C[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@@H]2C#N)O |
规范 SMILES |
CC12CCC3C4CCC(CC4CCC3C1CCC2C#N)O |
同义词 |
3-hydroxy-5-estrane-17-carbonitrile 3-hydroxy-5-estrane-17-carbonitrile, (3alpha,5alpha,17alpha)-isomer 3-OHECN ACN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B131814.png)



![methyl 3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate](/img/structure/B131831.png)



